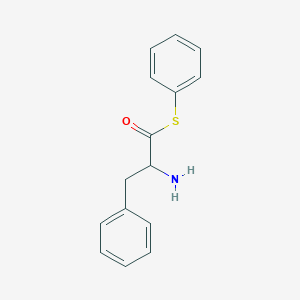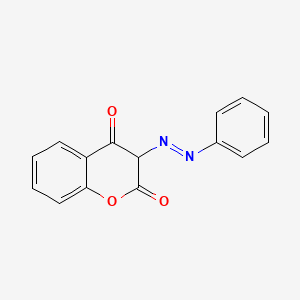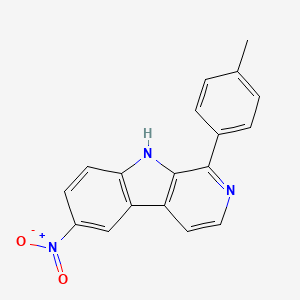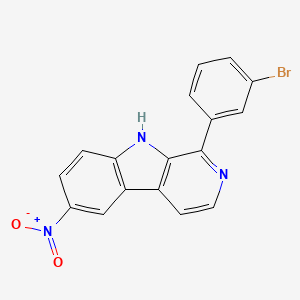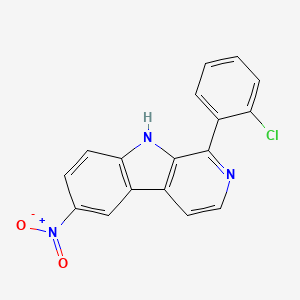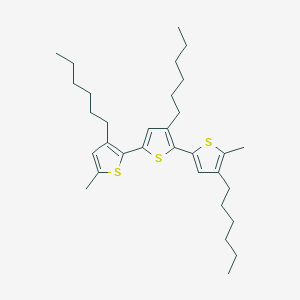
2-ブロモ-3-ヘキシルチオフェン ホモポリマー
概要
説明
Synthesis Analysis
The synthesis of rr-P3HT involves various strategies, aiming to achieve high regioregularity and control over molecular weight. A common method employs the Grignard metathesis (GRIM) polymerization, which facilitates the synthesis of rr-P3HT with a nearly 100% head-to-tail structure, verified through NMR data analysis. This structure significantly impacts the polymer's stability and optical properties (Zhou et al., 2011). Other methods include direct arylation and the use of zincate complexes, offering routes to rr-P3HT with end-functionalization and high regioregularity, respectively (Wang et al., 2012), (Higashihara et al., 2012).
Molecular Structure Analysis
The molecular structure of rr-P3HT is characterized by its regioregular alignment of hexylthiophene units, which facilitates π-π stacking and thereby enhances charge carrier mobility. This structural arrangement is crucial for the material's electronic properties, enabling efficient charge transport mechanisms essential for its application in electronic devices.
Chemical Reactions and Properties
rr-P3HT can undergo various chemical reactions, including end-functionalization, doping, and block copolymer formation, to tailor its properties for specific applications. For instance, rr-P3HT can be end-functionalized with chalcogens or aryl groups, enhancing its solubility and processing characteristics (Okamoto & Luscombe, 2014).
科学的研究の応用
有機電界効果トランジスタ (OFET)
P3HTは、その優れた電荷キャリア移動度により、OFETの製造に広く用いられています {svg_1}。OFETは、フレキシブルディスプレイ、センサー、ロジック回路において重要な構成要素です。チオフェンポリマーは分子レベルで秩序構造を形成する能力があり、効率的な電荷輸送に貢献し、デバイスの信頼性と速度を高めます。
有機光起電力 (OPV)
OPVの分野では、P3HTは活性層材料として機能します {svg_2}。可視スペクトルにおける強い吸収と良好な電気的特性により、太陽エネルギーを電気エネルギーに変換するのに適しています。P3HTを用いたOPVは、軽量で潜在的に低コストであり、ロールツーロール印刷によって製造することができ、太陽エネルギー収穫の有望なアプローチを提供しています。
腐食防止剤
チオフェン誘導体は、腐食防止剤として作用することが知られています {svg_3}。金属上に保護層を形成し、酸化や劣化を防ぎます。この用途は、金属部品が過酷な環境にさらされる工業環境において特に価値があります。
有機発光ダイオード (OLED)
P3HTは、OLEDにおいて発光層として用いられています {svg_4}。OLEDは、電気励起により光を放出するポリマーの能力から恩恵を受け、柔軟性、効率性、高コントラストのディスプレイを作成するために使用されています。
薬理学的特性
チオフェン誘導体は、抗癌、抗炎症、抗菌、降圧、抗アテローム性動脈硬化などの、さまざまな薬理学的特性を示します {svg_5}。これらの特性は、さまざまな疾患の新しい治療法を生み出す薬物開発において活用されています。
抗血栓溶解活性
一部のチオフェン化合物は、顕著な抗血栓溶解活性を示しています {svg_6}。これは、心臓血管疾患の治療において重要な、血栓の発生を予防する可能性のある用途を示唆しています。
バイオフィルム阻害
研究によると、特定のチオフェン誘導体は、バイオフィルムの形成を阻害することができることが示されています {svg_7}。これは、バイオフィルムの形成が感染症やデバイスの故障につながる可能性のある、医療機器やインプラントにおいて特に重要です。
溶血アッセイ
チオフェン誘導体は、赤血球の破壊である溶血を誘発または阻害する能力について研究されています {svg_8}。この用途は、血液細胞との薬物相互作用の理解と、制御された溶血を必要とする治療法の開発に関連しています。
作用機序
Target of Action
Poly(3-hexylthiophene-2,5-diyl) (P3HT), also known as Thiophene, 2-bromo-3-hexyl-, homopolymer, is a semiconducting polymer . Its primary targets are electronic and optoelectronic devices, where it is used due to its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones .
Mode of Action
The mode of action of P3HT is based on its interaction with light and electric fields. It is used in organic electronics primarily because of its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones . This arrangement facilitates the movement of charge carriers, making P3HT an effective material for use in electronic devices .
Biochemical Pathways
The efficient Π-Π stacking of its conjugated backbones facilitates the movement of charge carriers, which is a key aspect of the electronic functioning of these devices .
Result of Action
The result of P3HT’s action is the efficient movement of charge carriers in electronic devices, leading to their effective functioning . For example, it is used in the development of field-effect transistors (FETs) for a wide range of applications .
Action Environment
The action, efficacy, and stability of P3HT can be influenced by environmental factors such as temperature, humidity, and light exposure. For instance, the efficiency of charge carrier movement can be affected by these factors, which in turn can impact the performance of the electronic devices in which P3HT is used .
Safety and Hazards
将来の方向性
The future directions of P3HT research are primarily focused on improving its properties for use in organic electronics. For example, research is being conducted to improve the electron mobility of P3HT . Additionally, P3HT is being investigated for use in organic photovoltaics (OPV) research and devices .
生化学分析
Biochemical Properties
Poly(3-hexylthiophene-2,5-diyl) (regioregular) plays a significant role in biochemical reactions, particularly in the development of organic electronic devices. It interacts with various biomolecules, including enzymes and proteins, through its π-π conjugated backbone. These interactions are primarily non-covalent, involving π-π stacking and hydrophobic interactions. The compound’s ability to form highly ordered domains enhances its interaction with biomolecules, making it a valuable material in bioelectronics .
Cellular Effects
Poly(3-hexylthiophene-2,5-diyl) (regioregular) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific signaling pathways. For instance, its incorporation into cellular environments can lead to changes in gene expression profiles, potentially impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, Poly(3-hexylthiophene-2,5-diyl) (regioregular) exerts its effects through binding interactions with biomolecules. The π-π conjugated backbone allows it to interact with enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to form highly ordered domains enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Poly(3-hexylthiophene-2,5-diyl) (regioregular) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this polymer can be affected by environmental conditions, such as temperature and exposure to light. Long-term exposure to these conditions can lead to degradation, impacting its effectiveness in biochemical applications .
Dosage Effects in Animal Models
The effects of Poly(3-hexylthiophene-2,5-diyl) (regioregular) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved bioelectronic performance. At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and toxicity to specific cell types .
Metabolic Pathways
Poly(3-hexylthiophene-2,5-diyl) (regioregular) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interactions with these biomolecules can influence metabolite levels and overall metabolic activity. Its ability to modulate enzyme activity makes it a valuable tool in studying metabolic pathways and developing bioelectronic devices .
Transport and Distribution
Within cells and tissues, Poly(3-hexylthiophene-2,5-diyl) (regioregular) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature and π-π conjugated backbone play a crucial role in its transport and distribution, impacting its effectiveness in bioelectronic applications .
Subcellular Localization
Poly(3-hexylthiophene-2,5-diyl) (regioregular) exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for optimizing its use in bioelectronic devices and studying its effects on cellular processes .
特性
IUPAC Name |
3-hexyl-2-[4-hexyl-5-(4-hexyl-5-methylthiophen-2-yl)thiophen-2-yl]-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48S3/c1-6-9-12-15-18-26-22-29(34-25(26)5)32-28(20-17-14-11-8-3)23-30(35-32)31-27(21-24(4)33-31)19-16-13-10-7-2/h21-23H,6-20H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKARVMUJJLUQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C)C2=CC(=C(S2)C3=CC(=C(S3)C)CCCCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125321-66-6 | |
| Record name | Poly(3-hexylthiophene-2,5-diyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Poly(3-hexylthiophene-2,5-diyl) (regioregular) interact with the Erbium-doped fiber laser to enable Q-switching and mode-locking?
A1: Poly(3-hexylthiophene-2,5-diyl) (regioregular) acts as a saturable absorber, meaning its absorption of light decreases at high light intensities. In an EDFL, P3HT initially absorbs a significant portion of the laser light. As the intensity within the laser cavity builds up, the P3HT becomes "saturated" - it can no longer absorb all the light. This allows short, intense pulses of light to pass through, resulting in Q-switching (generating short pulses) or mode-locking (generating a train of ultrashort pulses) depending on the laser configuration and pump power [, ].
A1: The research highlights several benefits of P3HT as a saturable absorber:
- Simple Integration: The P3HT thin film is easily incorporated into the EDFL cavity by sandwiching it between two ferrules [].
- Stable Performance: The setup generates stable Q-switched and mode-locked pulse trains, indicating good material stability within the laser cavity [].
- Tunable Output: By adjusting the pump power, the repetition rate and pulse width of the laser output can be controlled, demonstrating flexibility in achieving desired output characteristics [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)
![2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/no-structure.png)
